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Introduction
ASP-1707, also known as Opigolix, is a potent, orally bioavailable, non-peptide antagonist of

the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, ASP-

1707 was investigated for the treatment of sex hormone-dependent diseases, primarily

endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, ASP-1707 competitively

binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of

luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-

dependent reduction in the production of estrogen and progesterone in females. This technical

guide provides a comprehensive overview of the chemical structure, properties, mechanism of

action, and clinical findings related to ASP-1707.

Chemical Structure and Properties
ASP-1707 is a complex small molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-

difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-

2-hydroxypropanimidamide.[1] Its chemical and physical properties are summarized in the table

below.
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Property Value Reference

IUPAC Name

(2R)-N'-[5-[3-(2,5-

difluorophenyl)-2-(1,3-

dihydrobenzimidazol-2-

ylidene)-3-oxopropanoyl]-2-

fluorophenyl]sulfonyl-2-

hydroxypropanimidamide

[1]

Synonyms Opigolix, ASP1707 [1]

CAS Number 912587-25-8 [1]

Molecular Formula C25H19F3N4O5S [1]

Molecular Weight 544.51 g/mol [1]

SMILES

C--INVALID-LINK-

-/C(N)=N/S(=O)

(=O)c1cc(C(=O)C(C(=O)c2cc(

F)ccc2F)=C2Nc3ccccc3N2)ccc

1F

[1]

Mechanism of Action: GnRH Receptor Antagonism
ASP-1707 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH

receptor in the anterior pituitary gland. The binding of GnRH to its receptor (GnRHR), a G-

protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release

of LH and FSH.[2][3][4][5] By blocking this interaction, ASP-1707 effectively suppresses the

hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced levels of circulating

gonadotropins and, consequently, a decrease in gonadal steroid production, including

estrogen.

The signaling pathway initiated by GnRH binding to its receptor is multifaceted. The primary

pathway involves the activation of Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ).

[2] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium

(Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2] This
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cascade ultimately leads to the activation of downstream kinases and transcription factors that

regulate the expression of gonadotropin genes.[2][6]
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To cite this document: BenchChem. [ASP-1707 (Opigolix): A Technical Overview for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799522#asp-1707-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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